molecular formula C17H20ClN3 B14744490 3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride CAS No. 6323-39-3

3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride

Cat. No.: B14744490
CAS No.: 6323-39-3
M. Wt: 301.8 g/mol
InChI Key: CFKKFOIRBVHDTF-UHFFFAOYSA-N
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Description

3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of acridine, a heterocyclic organic compound, and is often used in research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride typically involves the reaction of acridine derivatives with methylating agents. One common method involves the methylation of acridine-3,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where acridine-3,6-diamine is reacted with methylating agents in a controlled environment. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of acridine-3,6-dione derivatives.

    Reduction: Formation of partially reduced acridine derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.

    Biology: Employed in cell staining and imaging due to its fluorescent properties.

    Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it intercalates into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a fluorescent dye.

    3,6-Diaminoacridine: Similar structure but lacks the methyl groups.

    Proflavine: An acridine derivative with antimicrobial properties.

Uniqueness

3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is unique due to its specific methylation pattern, which enhances its solubility and fluorescence properties compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity.

Properties

CAS No.

6323-39-3

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c1-10-5-12-7-13-6-11(2)15(19-4)9-17(13)20-16(12)8-14(10)18-3;/h5-9,18-19H,1-4H3;1H

InChI Key

CFKKFOIRBVHDTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)NC)N=C2C=C1NC.Cl

Origin of Product

United States

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